prosubtilisin
Description
Properties
CAS No. |
117444-15-2 |
|---|---|
Molecular Formula |
C9H12ClNS |
Synonyms |
prosubtilisin |
Origin of Product |
United States |
Biosynthesis and Precursor Processing of Prosubtilisin
Gene Organization and Expression of Pre-Pro-Subtilisin
Subtilisins (B1170691) are initially synthesized as larger precursors, termed pre-pro-subtilisins. This pre-pro-form typically consists of three distinct domains: an N-terminal signal peptide, a propeptide (also known as a prosequence or intramolecular chaperone, IMC), and the C-terminal mature protease domain asm.orgresearchgate.netresearchgate.netresearchgate.net. For instance, in Bacillus subtilis subtilisin E, the precursor is composed of a 29-residue signal peptide, a 77-residue propeptide, and a 275-residue mature enzyme researchgate.netresearchgate.netresearchgate.netnih.gov. Similarly, Bacillus amyloliquefaciens subtilisin BPN' also follows this pre-pro-structure asm.orggoogle.com. The gene encoding pre-pro-subtilisin is expressed, leading to the production of this full-length polypeptide chain.
| Domain | Typical Length (amino acids) | Function |
| Signal Peptide | ~29 | Directs translocation across membrane |
| Propeptide | ~77 | Intramolecular chaperone, inhibitor |
| Mature Protease | 268-275 | Catalytically active enzyme |
Signal Peptide-Mediated Translocation and Secretion
Following synthesis, the pre-pro-subtilisin precursor is directed towards the cell membrane for secretion. This process is mediated by the N-terminal signal peptide, which targets the polypeptide to the Sec (secretion) pathway in bacteria nih.govembopress.orgacs.org. The signal peptide facilitates the passage of the protein across the cytoplasmic membrane researchgate.netnih.govembopress.orgoup.com.
During or immediately after translocation across the membrane, the signal peptide is proteolytically cleaved by a signal peptidase. For example, in Bacillus subtilis, the signal peptidase cleavage site for preprosubtilisin was precisely determined to be Ala-Gln-Ala-Ala, resulting in the formation of this compound nih.gov. This cleavage event yields the pro-form (this compound), which then resides in the periplasmic space or is subsequently secreted into the extracellular medium researchgate.netnih.gov. The timely removal of the signal peptide is a critical step, but this compound generally accumulates in an inactive form, indicating that further processing is required for full activity researchgate.net.
Autocatalytic Processing Pathways of the Propeptide
The propeptide of this compound is not merely a transient extension but plays a crucial role in the proper folding and maturation of the catalytic domain asm.orgasm.orgcore.ac.uknih.govscirp.orgcore.ac.ukscnu.edu.cnresearchgate.net. It functions as an intramolecular chaperone (IMC), guiding the correct folding of the subtilisin domain researchgate.netnih.govcore.ac.ukscnu.edu.cn. Once the mature domain is correctly folded, the propeptide undergoes autocatalytic cleavage, detaching from the active enzyme asm.orgasm.orgnih.govcore.ac.uknih.gov. This autocatalytic processing is essential for the activation of this compound.
After the propeptide has facilitated the folding of the mature domain, the scissile peptide bond between the propeptide and the mature subtilisin undergoes autocatalytic cleavage asm.orgasm.org. This primary cleavage event typically occurs intramolecularly, meaning the propeptide is cleaved by the active site of the same this compound molecule to which it is covalently attached nih.govfrontiersin.orgfrontiersin.orgasm.org. Studies on prothiolsubtilisin E, where the active site serine was substituted with cysteine, demonstrated that propeptide cleavage was independent of this compound concentration, supporting an intrinsic intramolecular reaction nih.gov. This intramolecular autoprocessing leads to the formation of a noncovalent complex between the cleaved propeptide and the subtilisin catalytic domain asm.orgasm.org.
While intramolecular processing is a fundamental pathway, this compound can also be processed in an intermolecular manner, particularly at higher concentrations nih.govpnas.orgnih.gov. In such scenarios, an already active subtilisin molecule (or a partially processed intermediate) can act in trans to cleave the propeptide from another this compound molecule pnas.orgnih.gov. This concentration-dependent intermolecular processing highlights a regulatory layer, where the accumulation of mature subtilisin can accelerate the activation of remaining this compound. For example, some mutant prosubtilisins expressed in Bacillus subtilis hosts with an intact chromosomal subtilisin gene were processed to the mature form and released, and this processing could also be induced in vitro by adding active subtilisin pnas.org.
The maturation of this compound often involves a series of sequential N-terminal cleavage events frontiersin.orgfrontiersin.org. For instance, in some subtilisin-like proteases, such as NbSLP1 from Nosema bombycis, two self-cleavage sites have been identified (e.g., between Ala104-Asp105 and Ala124-Asp125), where the protease undergoes sequential N-terminal cleavage to generate the mature enzyme frontiersin.orgfrontiersin.org.
A key intermediate form in the maturation pathway is the noncovalent complex of the propeptide and the mature subtilisin, formed immediately after the initial autocatalytic cleavage asm.orgasm.orgscirp.orgasm.org. In this state, the propeptide typically remains tightly associated with the catalytic domain, often inhibiting its activity asm.orgasm.orguniprot.orgresearchgate.net. The crystal structures of various subtilisin-propeptide complexes reveal that the propeptide binds along the active site cleft in a substrate-like manner, hindering substrate access core.ac.uk. This complex is a transient but stable intermediate, preceding the full release of the active enzyme. For hyperthermophilic subtilisins like Thermococcus kodakaraensis pro-subtilisin, this intermediate complex is inactive in the absence of Ca²⁺ and requires high temperatures for subsequent propeptide degradation and activation asm.orgnih.gov.
Intermolecular Cleavage Events and Concentration Dependence
Propeptide Release and Degradation Kinetics
The final and often rate-limiting step in this compound maturation is the dissociation and subsequent degradation of the propeptide, which releases the fully active mature subtilisin asm.orgasm.orgscirp.orgcore.ac.ukscnu.edu.cnasm.orgresearchgate.netnih.govcardiff.ac.uk. The propeptide typically binds to its cognate mature domain with high affinity and acts as a potent inhibitor of the enzyme's activity asm.orgasm.orgcardiff.ac.uk.
Once cleaved, the propeptide is often devoid of significant secondary and tertiary structures, making it susceptible to degradation by the newly activated mature subtilisin core.ac.ukasm.org. This degradation ensures the irreversible activation of the enzyme and prevents the propeptide from re-inhibiting the mature enzyme asm.orgresearchgate.net. The kinetics of propeptide degradation can be highly temperature-dependent. For example, Thermococcus kodakaraensis propeptide is not efficiently degraded by its cognate subtilisin at temperatures below 50°C, likely due to the propeptide's high stability and binding affinity nih.gov. The remarkable stability of the propeptide-protease complex in some systems, such as that of tomato subtilase 3 (SBT3), highlights tight control over enzyme activity, with specific pH-dependent cleavage events leading to the final dissociation and release of the active enzyme researchgate.net.
The binding affinity of the propeptide for the mature subtilisin domain is crucial for its chaperone and inhibitory functions. For instance, the propeptide of Thermococcus kodakaraensis subtilisin has a reported inhibition constant (Ki) of 25 ± 3.0 nM at 20°C, demonstrating its potent inhibitory effect asm.org.
| Organism/Enzyme (Propeptide) | Ki (nM) at 20°C | Notes |
| Thermococcus kodakaraensis | 25 ± 3.0 | Potent noncompetitive inhibitor of its cognate mature subtilisin asm.org. |
| Tomato subtilase 3 (SBT3) | 74 (Kd) | High specificity, binding stabilizes the protease researchgate.net. |
| Subtilisin BPN' | ~500 | Prodomain acts as an inhibitor. Affinity can vary with mutations scnu.edu.cncardiff.ac.uk. |
The Pro Domain of Prosubtilisin: a Multifunctional Intramolecular Chaperone Imc
Pro-domain Role in Facilitating Correct Folding of the Catalytic Domain
The pro-domain of prosubtilisin is indispensable for the accurate and efficient folding of its cognate catalytic domain, acting as an intramolecular chaperone asm.orgnih.govscnu.edu.cnresearchgate.netnih.govbiorxiv.orgnih.govsimtk.orgcore.ac.ukresearchgate.net. Without its assistance, the mature domain of subtilisin often fails to fold into an active conformation, instead forming an inactive, molten-globule-like structure asm.orgscnu.edu.cn. This chaperone activity can occur in cis (when covalently linked to the mature domain) or in trans (when added exogenously) researchgate.netbakerlab.org.
Mechanisms of Chaperone Function
The pro-domain facilitates folding through several mechanisms. It is proposed to act as a template, guiding the organization of the protease domain into its correct three-dimensional structure nih.gov. Research indicates that the pro-domain stabilizes specific folding intermediates, thereby lowering the energy barrier for folding and directing the polypeptide chain towards the native state bakerlab.orgacs.orgnih.govscirp.org. The folding process often involves a rapid hydrophobic collapse that precedes the formation of tertiary structure, leading to a molten-globule-like intermediate scirp.org. The pro-domain induces structure within this intermediate, thereby stabilizing it and expediting the initial stages of folding through thermodynamic stabilization scirp.org. Furthermore, the pro-domain assists in overcoming significant kinetic barriers, such as the slow and sequential processes of forming unstable intermediates and the proline-limited isomerization necessary for native state formation, particularly for the creation of metal binding sites acs.orgnih.gov. For instance, it can catalyze late proline isomerizations required for the formation of metal site B acs.orgnih.gov. Studies have shown a correlation between the stability of the pro-domain and its ability to accelerate subtilisin folding; a more stable pro-domain generally leads to a faster folding reaction nih.gov.
Interplay with Folding Intermediates
The pro-domain interacts critically with folding intermediates to ensure proper maturation. In the absence of the pro-region, wild-type subtilisin can accumulate a highly structured intermediate that is only slowly converted to the native state (with a half-time of approximately 8 days) upon subsequent addition of the pro-region bakerlab.org. Conversely, for specific subtilisin mutants, such as those lacking a high-affinity calcium-binding site, a structureless intermediate may accumulate in the absence of the pro-region bakerlab.org. In such cases, the unstructured intermediate can be rapidly folded by the addition of the pro-region, with a folding half-time of about one minute bakerlab.org. The pro-domain stabilizes a major intermediate formed during the folding pathway, independent of metal concentration and proline isomerization state acs.orgnih.gov. This stabilization is crucial, especially given that nascent folding intermediates can exhibit low stability, partly due to the mature subtilisin's high dependence on metal binding for its stability, with these sites often forming late in the folding process acs.orgnih.gov. The pro-domain helps to overcome the topological challenge involved in forming critical structural connections, such as the left-handed crossover between β-strands S2 and S3, which is essential for the propagation of the folding reaction acs.orgnih.gov.
Pro-domain as an Inhibitor of the Mature Enzyme Activity
Beyond its chaperone function, the pro-domain of this compound also acts as a potent inhibitor of the mature enzyme's proteolytic activity asm.orgcardiff.ac.uknih.govscnu.edu.cnnih.govoup.comresearchgate.net. This inhibitory role is essential for preventing untimely proteolysis within the cell before the enzyme reaches its final destination or is fully activated cardiff.ac.ukoup.com.
Specific Binding Interactions and Active Site Occlusion
The inhibitory function of the pro-domain stems from its specific and high-affinity binding interactions with the mature enzyme asm.orgcardiff.ac.uknih.gov. Structural analyses, such as crystal structures of the subtilisin-propeptide complex, reveal that the C-terminal tyrosine residue of the propeptide directly binds to the active site of the enzyme in a product-like manner, effectively occluding it asm.org. This tight binding ensures that the protease is directly inhibited while the pro-domain remains associated with the mature domain cardiff.ac.uk. For some intracellular subtilisin proteases, the N-terminal extension of the pro-domain binds back over the active site, inducing a kink in the polypeptide backbone that positions the hydrolyzable peptide bond out of reach of the catalytic serine cardiff.ac.ukpnas.org. This physical blocking, along with potential disruptions to the catalytic triad (B1167595) and substrate binding pocket, contributes to the inhibitory mechanism pnas.org. The close correlation between the chaperoning ability and inhibitory functions of IMC domains suggests that variants with diminished binding affinity are often weaker chaperones nih.gov.
Quantitative Analysis of Inhibitory Strength (K_i values)
The inhibitory strength of the pro-domain can be quantitatively assessed through its inhibition constant (K_i). Different subtilisin pro-domains exhibit varying K_i values, reflecting their binding affinities and regulatory roles. For instance, the propeptide of subtilisin from the hyperthermophilic archaeon Thermococcus kodakaraensis was found to inhibit the mature enzyme noncompetitively with a K_i value of 25 ± 3.0 nM at 20°C researchgate.net. In another study, a synthetic peptide corresponding to the N-terminal extension of an intracellular subtilisin protease (ISP) exhibited a mixed noncompetitive inhibition with a K_i of 1 μM pnas.org. This highlights the potent inhibitory nature of these pro-domains.
Table 1: Representative Inhibition Constants (K_i) for Subtilisin Pro-domains
| Pro-domain Source | K_i Value | Conditions (if specified) | Citation |
| Thermococcus kodakaraensis subtilisin | 25 ± 3.0 nM | 20°C | researchgate.net |
| Intracellular Subtilisin Protease (ISP) | 1 μM (synthetic peptide) | - | pnas.org |
Pro-domain Influence on the Stability of the Mature Protease
The pro-domain significantly influences the stability of the mature protease. After folding, the pro-domain is typically removed by autoprocessing and degradation, leading to the formation of the active, mature enzyme asm.orgcardiff.ac.uknih.govscnu.edu.cn. This removal often traps the mature protease in a kinetically stable conformation, providing high resistance to unfolding in the extracellular environment cardiff.ac.ukbiorxiv.orgbiorxiv.orgpnas.org.
For extracellular subtilisins (B1170691) like Subtilisin E (SbtE), the pro-domain plays a critical role in increasing the stability of the protein biorxiv.orgbiorxiv.org. While the mature SbtE without its pro-domain is thermodynamically unstable and kinetically trapped, the presence of the pro-domain is required for its correct folding and subsequent stability biorxiv.orgbiorxiv.org. Studies show that the pro-domain can increase the global stability of the protein by less than one kcal/mol (e.g., from 7.74 ± 0.86 to 8.56 ± 0.34 for ISP1, although ISP1's pro-domain has minimal impact on its stability) biorxiv.orgbiorxiv.org. The induction of structure within the IMC (pro-domain) stabilizes both the uncleaved precursor and the cleaved complex, increasing their thermodynamic stability scirp.org. For instance, the binding of the IMC can stabilize the inhibition complex by approximately 9.3 kcal/mol·K scirp.org. The thermal stability of the mature protease can be substantially increased when bound to its propeptide, with a melting point of 87°C reported for one complex, suggesting that propeptide binding stabilizes the protease's structure nih.gov. In contrast, some hyperthermophilic archaeal prosubtilases, like Thermococcus kodakaraensis subtilisin, may fold efficiently even in the absence of their propeptides due to inherent stability provided by factors like calcium binding researchgate.netebi.ac.uk. However, even in these cases, the propeptide functions as a tight inhibitor, crucial for regulating maturation researchgate.net.
Mechanisms of Prosubtilisin Folding and Activation
Energy Landscape Analysis of Prosubtilisin Maturation
The folding and maturation of this compound can be understood through the lens of its energy landscape, which illustrates the energetic progression from an unfolded polypeptide to a stable, functional native state scirp.orgscirp.org. Studies on this compound E (Pro-SbtE), a well-characterized model, reveal a three-stage energy landscape encompassing folding, autoprocessing, and activation scirp.orgscirp.org.
Folding is initiated by a rapid hydrophobic collapse, preceding the acquisition of tertiary structure scirp.orgscirp.org. This initial collapse leads to the formation of a stable, partially structured intermediate, often described as a molten globule-like state scirp.orgscirp.org. The intramolecular chaperone (IMC) domain plays a critical role in stabilizing this molten globule intermediate and the subsequent native state, thermodynamically expediting the early stages of folding scirp.orgscirp.org.
A structured IMC has been shown to increase the inherent stability of both the intermediate (I-state) and native (N-state) conformations scirp.orgscirp.org. For Pro-SbtE, the stability of the folding reaction can be increased by approximately 2.5 kcal/mol through IMC-induced structuring scirp.orgscirp.org. Similarly, the stability of the autoprocessed complex is significantly enhanced, by about 4.6 kcal/mol scirp.org. While IMC-induced structure thermodynamically stabilizes folding, it does not significantly affect the activation energies of the unimolecular folding reaction scirp.org. However, the increased structural stability of the IMC can be detrimental to later stages like autoproteolytic cleavage and subsequent release/degradation of the inhibitory IMC-domain, as these steps require some degree of unfolding scirp.org. The completion of Pro-SbtE maturation results in a kinetically trapped and highly stable native state scirp.orgscirp.org.
Identification and Characterization of Folding Intermediates (e.g., Molten Globule States)
This compound folding proceeds through specific intermediate states, which are crucial for the efficient attainment of its native conformation. A prominent intermediate identified in the folding pathway of this compound is a molten globule-like state scirp.orgscirp.orgscnu.edu.cnresearchgate.netnih.govoup.comnih.gov. This state is characterized by native-like secondary structure but lacks stable tertiary contacts, exhibiting a compactness between that of the native and unfolded states nih.govnih.gov. It also possesses solvent-exposed hydrophobic patches, typically buried in the protein's interior in the native state oup.com.
For example, studies on Pro-SbtE demonstrate that folding initiates with a rapid hydrophobic collapse, leading to a molten globule-like intermediate scirp.orgscirp.org. This intermediate, referred to as the I-state, is marginally stable, approximately 1.7 kcal/mol·K more stable than the unfolded state scirp.org. In the absence of its propeptide (IMC), subtilisin E folds into a stable molten globule intermediate that is separated from its kinetically-trapped native state by a high-energy barrier scirp.orgscirp.org. The propeptide catalyzes this conversion significantly, lowering the high-energy barrier scirp.orgscirp.org.
Mimicking cotranslational folding, N-terminal fragments of this compound E containing the IMC exhibited progressive enhancement of secondary structures and thermostabilities as polypeptide length increased researchgate.netoup.comresearchgate.net. Even large fragments, such as those with 72 residues truncated from the C-terminus, behaved as molten globules, suggesting a requirement for the C-terminal region to achieve a stable tertiary structure researchgate.netoup.comresearchgate.net. This indicates that the IMC is vital in preventing misfolding and aggregation of cotranslational folding intermediates researchgate.netoup.comresearchgate.net.
A disulfide-linked dimer of a this compound E Ser49Cys mutant has been characterized as a "late" folding intermediate nih.gov. This state possesses both secondary and tertiary structures similar to the active mature monomer but remains trapped and cannot be processed into an active enzyme without reduction nih.gov. This "late" intermediate emerges after the initial molten globule state, which lacks discernible tertiary structure nih.gov.
Kinetic and Thermodynamic Parameters of Folding and Autoprocessing
The folding and autoprocessing of this compound are governed by specific kinetic and thermodynamic parameters that dictate the efficiency and stability of its maturation. The folding of Pro-SbtE is initiated by a rapid hydrophobic collapse and is thermodynamically driven scirp.orgscirp.org. Autoprocessing of the uncleaved precursor also represents a thermodynamically driven process scirp.orgscirp.org.
The intramolecular chaperone (IMC) significantly accelerates the folding process. For subtilisin BPN', the pro-sequence can accelerate folding by more than five orders of magnitude, stabilizing the transition state for folding by over 7.5 kcal/mol nih.gov.
Autoprocessing of the propeptide from the mature domain is a critical step. While the IMC structure thermodynamically stabilizes the folded state, it can be detrimental to autoproteolytic cleavage and subsequent IMC release, as these stages necessitate some unfolding scirp.org. Autoprocessing of the uncleaved precursor is often accompanied by the formation of a high-affinity calcium-binding site, which substantially increases the thermodynamic stability of the complex, leading to a high enthalpic barrier to autoprocessing scirp.orgscirp.org. The release and degradation of the IMC from the processed complex are often the rate-limiting steps in the maturation pathway, rather than the autoprocessing event itself scnu.edu.cnasm.org.
The stability of the native state of subtilisin E is kinetically trapped rather than thermodynamically stable scirp.orgscirp.orgacs.org. This means it exists in a stable local energy minimum, separated from the unfolded state by a high energy barrier, preventing facile unfolding scirp.orgdiva-portal.org. This kinetic stability offers distinct functional advantages acs.org.
Table 1: Key Kinetic and Thermodynamic Parameters of this compound Folding and Activation
| Parameter | Value (Pro-SbtE / Subtilisin BPN') | Reference | Notes |
| IMC-induced stabilization of I-state | ~1.7 kcal/mol·K (marginally stable) | scirp.org | Relative to the unfolded state. |
| IMC-induced stabilization of folding reaction | ~2.5 kcal/mol | scirp.orgscirp.org | Achieved through thermodynamic stabilization of folded state. |
| IMC-induced stabilization of autoprocessed complex | ~4.6 kcal/mol | scirp.org | Enhanced stability of the complex. |
| Pro-sequence stabilization of folding transition state (Subtilisin BPN') | >7.5 kcal/mol | nih.gov | Leads to >5 orders of magnitude acceleration. |
| Autoprocessing Dependence on Temperature (Pro-Tk-subtilisin) | Fully matured within 30 min at 80°C, 3 h at 60°C, incomplete below 40°C | asm.orgresearchgate.net | Illustrates temperature dependency. |
| Inhibition constant (Ki) of T. kodakaraensis propeptide for mature subtilisin | 25 ± 3.0 nM at 20°C | asm.org | Indicates potent inhibitory function of the propeptide. |
Role of Specific Residues and Structural Elements in Folding and Activation
Specific residues and structural elements within both the propeptide and the protease domain are critical for the correct folding and activation of this compound. The N-terminal propeptide, an intramolecular chaperone (IMC), is indispensable for guiding the folding of the catalytic domain scirp.orgscirp.orgresearchgate.netscnu.edu.cncore.ac.uk. Its absence results in the mature domain folding into an inactive, molten globule-like structure scnu.edu.cnasm.org. The IMC, though lacking significant secondary and tertiary structures when isolated, adopts a folded conformation when in complex with its cognate catalytic domain, suggesting crucial specific interactions that stabilize the complex core.ac.uknih.gov.
Studies on nattokinase, a subtilisin family member, identified four essential residues in its propeptide: Tyr10, Gly13, Gly34, and Gly35 oup.com. These conserved regions are vital for precursor folding, indicating that specific point mutations within the propeptide can alter the structure and activity of the subtilisin domain, even if they are not part of the active site oup.com.
The interaction between the propeptide and the subtilisin domain dictates structural reorganization throughout the maturation process oup.com. For example, the propeptide of subtilisin BPN' interacts with the subtilisin in the region where the active site is exposed, and these interactions are crucial late in the folding pathway, stabilizing the transition state nih.gov.
Upon autoprocessing, the N-terminus of mature subtilisin undergoes rearrangement, which enhances the proteolytic stability of the precursor nih.gov. This suggests that the autoprocessing reaction must be completed before the release of active subtilisin to maximize folding efficiency nih.gov.
An aspartate residue (Asp32) in this compound E (SbtE) active site, if mutated to asparagine (Asp32Asn), prevents the autoprocessing under optimal conditions, confirming the intramolecular autoprocessing mechanism researchgate.net. Another mutation, Glu112Ala within the IMC-subtilisin interface, does not alter folding kinetics but significantly slows autoprocessing of the IMC domain scnu.edu.cn. This suggests that Glu112 is not critical for initiating folding but is important for maintaining the IMC structure capable of binding subtilisin scnu.edu.cn.
Influence of Environmental Factors on Maturation Dynamics (e.g., pH, Calcium Ions)
Environmental factors such as pH and the presence of calcium ions significantly influence the maturation dynamics of this compound.
pH: Changes in pH can impact the folding and activation processes, particularly for eukaryotic proprotein convertases (PCs) which are homologous to bacterial subtilisins (B1170691) and are regulated by their IMCs in a pH-dependent manner researchgate.netohsu.edu. Although less explicitly detailed for this compound itself in the provided context, the broader family of subtilases, including PCs, utilizes pH gradients for spatiotemporal regulation of their own folding and activation scirp.orgohsu.edu. The degradation of the IMC, which is essential for activating the protease, can be regulated by exogenous signals like changes in pH scirp.org.
Calcium Ions: Calcium ions play a crucial role in stabilizing the mature subtilisin and certain stages of this compound maturation, though their necessity can vary depending on the specific subtilisin. For instance, while calcium ions stabilize the protease domain, the folding and autoprocessing of bacterial this compound typically occur independently of Ca²⁺ ions nih.govjst.go.jpoup.com. However, the stabilizing effect of calcium becomes evident only after autoprocessing is complete nih.govjst.go.jpoup.com. Calcium ions appear to shift the folding equilibrium towards the native conformation in both mature subtilisin and the autoprocessed propeptide:subtilisin complex nih.govjst.go.jpoup.com.
In contrast, the maturation of this compound from hyperthermophilic archaea, such as Thermococcus kodakaraensis (Pro-Tk-subtilisin) and Aeropyrum pernix (Pro-Per), explicitly requires Ca²⁺ ions asm.orgasm.orgresearchgate.net. For Pro-Tk-subtilisin, maturation is activated upon autoprocessing and degradation of the propeptide in the presence of Ca²⁺ at high temperatures (e.g., 80°C) asm.org. Similarly, Pro-Per maturation is mediated by Ca²⁺ ions, and incomplete maturation is observed in its absence, leading to autolysis asm.org. The high-affinity Ca1 site in subtilisin E, which is crucial for stability, is not formed in this compound E until structural rearrangement of the N-terminal region occurs upon autoprocessing acs.org. The presence of an insertion sequence (IS1) in Pro-Tk-subtilisin can facilitate the formation of this Ca1 site and complete folding of Pro-subtilisin E, thereby accelerating its autoprocessing acs.org.
Table 2: Influence of Environmental Factors on this compound Maturation
| Factor | Effect | Specifics/Conditions | Reference |
| pH | Regulates IMC degradation and activation. | Degradation of IMC (essential for activation) can be regulated by exogenous signals such as pH changes; pH gradients are used for spatiotemporal regulation in eukaryotic proprotein convertases. | scirp.orgresearchgate.netohsu.edu |
| Calcium Ions | Stabilizes mature subtilisin and influences equilibrium towards native conformation; required for maturation in some species. | For bacterial this compound, folding and autoprocessing are independent of Ca²⁺; stabilizing effect observed post-autoprocessing. For T. kodakaraensis and A. pernix this compound, Ca²⁺ is required for activation, especially at high temperatures (e.g., 80°C for T. kodakaraensis, 90°C for A. pernix). Formation of high-affinity Ca1 site upon autoprocessing increases complex stability. | asm.orgasm.orgresearchgate.netnih.govjst.go.jpoup.comacs.org |
| Temperature | Significantly affects maturation rate, especially for thermophilic prosubtilisins; higher temperatures can aid autoprocessing. | T. kodakaraensis this compound fully matures in 30 min at 80°C, 3 h at 60°C, and is incomplete below 40°C. Lower temperatures for T. kodakaraensis may lead to the propeptide continuing to bind and inhibit the mature domain upon autoprocessing. Higher temperatures can lead to increased degradation asm.orgresearchgate.net. | asm.orgresearchgate.net |
Molecular Interactions and Determinants of Prosubtilisin Maturation
Non-covalent Interactions between Propeptide and Mature Domain
The propeptide of subtilisin functions as an intramolecular chaperone (IMC) that is crucial for the proper folding of the active enzyme researchgate.netcore.ac.uk. It binds to its cognate mature domain with high affinity, thereby inhibiting its activity asm.org. This binding involves extensive non-covalent interactions. For instance, the prosegment of subtilisin BPN' forms a compact domain that binds the mature subtilisin through an extensive interface, involving two parallel surface helices (residues 104-116 and 133-144) of the enzyme. This interaction supplies negatively charged caps (B75204) to the N-termini of these helices nih.govrcsb.org. The propeptide C-terminus specifically binds in the enzyme's active site in a product-like manner, with residues like Tyr77 of the propeptide occupying the P1 binding pocket asm.orgnih.govrcsb.orgresearchgate.net. This tight binding is why degradation of the propeptide is necessary for the mature domain to become fully active asm.orgresearchgate.net.
In mesophilic bacterial prosubtilases, the propeptide acts as both an obligatory chaperone and an inhibitor. In contrast, the propeptides of hyperthermophilic archaeal prosubtilases primarily function as tight inhibitors and are not always essential for the subtilase's folding, often contributing to stability in an auxiliary manner researchgate.netresearchgate.netebi.ac.uknih.gov. The chaperone activity of propeptides has been shown to be independent of a covalent linkage between the propeptide and mature domains in some cases, suggesting that non-covalent interactions are sufficient for their chaperoning role researchgate.net.
Structural Basis of Pro-domain-Mature Domain Complex Formation
The structural characterization of the propeptide-subtilisin complex has provided significant insights into its formation. Crystal structures of various prosubtilisin forms and their complexes, such as the prosegment-subtilisin BPN' complex and the autoprocessed Ser221Cys-subtilisin E-propeptide complex, have been determined at high resolutions nih.govrcsb.orgnih.gov. These structures reveal that the propeptide adopts a specific, compact fold (an open-sandwich antiparallel-α/antiparallel-β fold with two α-helices and four β-strands, featuring a (β/α/β)x2 topology) when bound to the mature domain ebi.ac.uk. This induced structure within the propeptide domain stabilizes both the molten globule-like folding intermediate and the native state of the mature enzyme scirp.orgresearchgate.net.
Allosteric Regulation and Conformational Changes during Activation
The maturation of this compound involves significant conformational changes, which are often subject to allosteric regulation. The propeptide initiates these changes during the folding process nih.gov. Autoprocessing, the cleavage of the propeptide, triggers further conformational rearrangements nih.govnih.gov. For example, the N-terminus of mature subtilisin undergoes a rearrangement subsequent to propeptide autoprocessing, enhancing the proteolytic stability of the precursor jst.go.jpnih.gov. Computational analyses using tools like AlphaFold have revealed conformational changes in propeptide-containing proteins, including subtilisins (B1170691), before and after propeptide cleavage. These changes often involve the release of constraints imposed by the covalent bond, enabling stronger non-covalent interactions between the propeptide and the mature protein nih.gov.
In the case of intracellular subtilisin protease (ISP), a short N-terminal extension prosequence regulates activity through active site blocking and catalytic triad (B1167595) rearrangement pnas.orgcardiff.ac.uk. The propeptide binds back over the active site, and a conserved proline residue within a specific motif (LIPY/F) induces a kink in the polypeptide backbone, shifting the scissile bond beyond the reach of the catalytic serine and disrupting the catalytic triad pnas.orgcardiff.ac.uk. Upon proteolytic processing, the N-terminal extension is removed, unblocking the active site and allowing the catalytic triad to rearrange into a functional conformation pnas.org.
Calcium ions also play a role in modulating these conformational changes. While folding and autoprocessing of bacterial this compound can occur independently of Ca²⁺, the metal ion significantly stabilizes the protease domain after autoprocessing and shifts the folding equilibrium towards the native conformation in both mature subtilisin and the autoprocessed propeptide:subtilisin complex jst.go.jpnih.gov.
Role of Specific Amino Acid Sequences in Cleavage Site Recognition and Processing
The autoproteolytic processing of this compound, where the propeptide is cleaved from the mature enzyme, is a critical step in its activation. This process is initiated by cleavage of the peptide bond between the propeptide and the mature domain researchgate.netasm.org. For instance, in Thermococcus kodakaraensis pro-subtilisin, the Met94-Ala95 scissile peptide bond is cleaved asm.org.
Despite this, specific amino acid sequences do influence substrate specificity in the mature enzyme. For instance, subtilisin BPN' typically cleaves sequences like AHAY at its this compound cleavage site nih.gov. General substrate preferences for subtilisin BPN' include a large uncharged residue at P1, Ser or Ala at P2, and a hydrophobe at P4 nih.gov. In the Schechter and Berger nomenclature for protease cleavage sites, the cleavage occurs between P1 and P1', with residues upstream of the cleavage site denoted Pn and residues downstream denoted Pn' peakproteins.com. For example, studies on subtilisin E-S7 suggest a high preference for proline at the substrate P2 position osti.gov.
The degradation of the propeptide, once cleaved, is required for the active subtilisin to function because the propeptide can still inhibit the active site by forming a stable, inactive propeptide-subtilisin complex researchgate.netasm.org.
Genetic and Protein Engineering Approaches for Prosubtilisin Research
Site-Directed Mutagenesis for Probing Functionality
Site-directed mutagenesis involves introducing specific, targeted changes (insertions, deletions, or substitutions) into the DNA sequence encoding prosubtilisin. This technique is invaluable for investigating the impact of individual amino acid residues on the enzyme's functionality, including its catalytic activity, folding, and processing neb.comneb.comwikipedia.org.
Mutations within the active site residues of this compound have been instrumental in understanding the enzyme's autoprocessing mechanism. Subtilisin, like other serine proteases, contains a catalytic triad (B1167595) (Asp, His, Ser) essential for its proteolytic activity juniperpublishers.com. Studies have shown that altering these critical residues can significantly affect the autoprocessing efficiency of this compound.
For instance, substituting Serine 221, a key residue in the active center of subtilisin E, with Cysteine (S221C) in prothiolsubtilisin, allowed for probing its autoprocessing. Despite this active site mutation, the propeptide was still autoprocessed with approximately 60-80% efficiency. However, the resulting thiolsubtilisin lacked protease activity, and the cleaved propeptide remained tightly bound without being digested nih.gov. This demonstrates that while the active site is crucial for catalytic activity, its integrity is not entirely indispensable for the initial autoprocessing step, which appears to proceed via an intramolecular mechanism nih.gov. Another mutant, Pro-S221A-SbtE, which folds to a structured state but is blocked at the folding stage (uncleaved complex), further highlights the distinct stages of maturation: folding, cleavage, and propeptide release/degradation scirp.org.
Furthermore, research on hyperthermophilic archaeal prosubtilisins suggests that modifications to the active site residues can influence the rate of autoprocessing and subsequent release of the mature enzyme. For example, the unprocessed propernisine (proPerUP), where catalytic Ser261 was replaced with Ala, abolished proteolytic activity and hindered primary maturation asm.org.
An illustrative example of the impact of active site mutagenesis on autoprocessing and enzyme properties is provided by the engineering of subtilisin E. The substitution of Gly127, a residue in the P1 substrate-binding pocket, with Ala or Val, showed a marked preference for smaller P1 substrates. Interestingly, while these double mutants initially had lower specific activity and productivity, a subsequent mutation involving the replacement of Tyr(-1) with Ala in the propeptide (at the cleavage site) led to a significant 7-20-fold increase in active enzyme production. This indicates that optimizing the residue at the processing site can drastically improve the autoprocessing rate and yield of active subtilisin, even in enzymes with modified active sites oup.com.
Table 1: Impact of Active Site and Cleavage Site Mutations on this compound Autoprocessing and Activity
| Mutation | Location | Observed Effect on Autoprocessing | Observed Effect on Enzyme Activity | Reference |
| Ser221C | Active Site (Subtilisin E) | Autoprocessed (60-80% efficiency) | No protease activity detected; propeptide remained bound | nih.gov |
| Asp32N | Active Site (Subtilisin E) | Unable to be processed | Inactive enzyme | nih.gov |
| Ser261A | Active Site (Pernisine) | Autoprocessing abolished | No proteolytic activity | asm.org |
| Tyr(-1)A | Propeptide (Cleavage Site) | Markedly improved autoprocessing rate | 7-20-fold increase in active enzyme production (in triple mutants) | oup.com |
The pro-domain of this compound is known to act as an intramolecular chaperone, essential for guiding the correct folding of the mature enzyme, and also as an inhibitor that binds to the active site of the mature enzyme, preventing premature activity researchgate.netasm.orgsimtk.orgnih.gov. Site-directed mutagenesis within the pro-domain has shed light on these dual functions.
Specific mutations in the pro-domain can alter its chaperone activity and inhibitory potency. For instance, studies on the pro-domain of subtilisin BPN' revealed that its interactions are crucial late in the folding pathway, stabilizing the transition state for folding and accelerating it by more than five orders of magnitude nih.gov. The inability of a pro-subtilisin variant to bind a polypeptide inhibitor further supports the hypothesis that the pro-sequence interacts with the active site region nih.gov.
It is important to note that while mesophilic bacterial prosubtilases often rely on their propeptide as an obligatory chaperone, some hyperthermophilic archaeal prosubtilases' propeptides primarily act as tight inhibitors and are not strictly essential for the subtilase folding, though they are crucial for regulating maturation and preventing premature degradation asm.orgresearchgate.netasm.org.
Table 2: Effects of Pro-domain Mutations on Chaperone Activity and Inhibition
| Pro-domain Mutation (Example) | Effect on Chaperone Activity | Effect on Inhibition | Reference |
| Gly56→Ser (Tk-propeptide) | Destabilizes propeptide | Potentially reduces effective inhibition by promoting release | nih.gov |
| Leu69→Pro (Tk-propeptide) | - | Decreases binding affinity to mature enzyme | nih.gov |
| Specific residues (e.g., Y10A/G13A/G34A/G35A in nattokinase propeptide) | Chaperone function loss | Affects interface with subtilisin domain | researchgate.net |
| Induced structure within IMC | Expedites initial folding | Detrimental to autoproteolytic cleavage and release | scirp.org |
Mutagenesis of Active Site Residues and its Impact on Autoprocessing
Pro-sequence Engineering for Altering Enzyme Properties
Beyond probing specific residues, pro-sequence engineering encompasses broader modifications to the pro-sequence (also known as propeptide or pro-domain) to intentionally alter various properties of the mature enzyme. This approach is distinct from conventional protein engineering that focuses solely on the catalytic domain researchgate.net.
The pro-sequence of this compound acts as an intramolecular chaperone, significantly influencing the folding rate and efficiency of the mature enzyme researchgate.netasm.orgnih.gov. Engineering the pro-sequence can modulate these kinetics.
For example, the pro-sequence of subtilisin E is required for guiding the folding of the pro-subtilisin molecule into the proper active conformation researchgate.net. Studies have shown that mutations within the N-terminal propeptides of subtilases can lead to altered folding and autoprocessing efficiency researchgate.net. The pro-region is thought to reduce the high energy barrier required for correct folding by making direct non-covalent interactions with the mature protein researchgate.net. The presence of specific mutations can increase the native-like secondary structure within the isolated pro-domain, which in turn stabilizes folding intermediates and expedites the initial stages of folding through thermodynamic stabilization scirp.org. This suggests that engineering the pro-sequence to enhance its structural stability or interaction with the protease domain can lead to improved folding rates and yields of active subtilisin scirp.org.
Modifications to the pro-domain can indirectly or directly impact the catalytic activity and substrate specificity of the mature subtilisin. This concept is sometimes referred to as "protein memory," where a mutated pro-sequence can lead to an altered conformation of the mature protein, affecting its stability and specificities researchgate.net.
For instance, modifications in the pro-sequence of mutant subtilisins (B1170691) with altered substrate specificity have been shown to improve autoprocessing efficiency researchgate.netnih.gov. While conventional protein engineering focuses on modifying the catalytic domain for altered enzymatic properties, pro-sequence engineering offers a novel route. Changes in the pro-domain, even though it's not part of the mature enzyme, can lead to conformational changes in the protease and thereby affect its bioactivity researchgate.net. A study on the engineering of a keratinolytic protease through N-terminal propeptide replacement and site-directed mutagenesis (S180G/Y215S) within the propeptide altered the mutant, contributing to a significantly higher specific activity (4725 ± 65 U/mg, an improvement of over 1300 U/mg compared to the wild-type enzyme) researchgate.net. This demonstrates that pro-domain modifications can indeed lead to substantial changes in the enzyme's catalytic properties.
Pro-sequence engineering has also been a key strategy for enhancing the production and secretion of active subtilisin, particularly in heterologous expression systems like Escherichia coli oup.com. The pro-sequence facilitates the secretion of this compound across the cytoplasmic membrane and is crucial for the formation of enzymatically active subtilisin asm.orgnih.gov.
One critical strategy involves optimizing the processing site within the pro-sequence. For example, replacement of Tyr(-1) with Ala in the propeptide of subtilisin E significantly increased the active enzyme production (7–20-fold in triple mutants). This suggests that efficient autoprocessing, driven by an optimized cleavage site, directly leads to a higher yield of active subtilisin oup.com. The entire coding region for pre-pro-subtilisin E, when cloned into an E. coli expression vector, led to the secretion of active mature subtilisin E into the periplasmic space. Replacing the original pre-sequence with the E. coli OmpA signal peptide also resulted in active subtilisin E production, highlighting the importance of proper signal peptide function alongside the pro-sequence nih.gov.
Alteration of Enzyme Activity and Specificity through Pro-domain Modification
Heterologous Expression Systems for this compound Studies
Heterologous expression systems are fundamental tools for producing this compound in quantities sufficient for detailed research, bypassing the complexities of isolation from native sources. These systems enable controlled expression and manipulation of the proenzyme, facilitating studies on its folding, maturation, and activation mechanisms.
Expression in Escherichia coli and other Bacterial Hosts
Escherichia coli stands as a widely favored host for heterologous protein expression due to its well-understood genetics, high expression yields, and adaptable growth characteristics uib.no. Studies have demonstrated the successful expression and processing of this compound in E. coli. For instance, the pre-pro-subtilisin E from Bacillus subtilis 168, when cloned into an E. coli expression vector, led to the secretion of active mature subtilisin E into the periplasmic space nih.gov. Similarly, an N-terminal Trx fusion of pro-subtilisin DFE from Bacillus amyloliquefaciens DC-4 was successfully expressed and processed in the soluble fraction of E. coli BL21(DE3), yielding an active enzyme nih.gov. This research further underscored the pro-peptide's critical role in directing correct folding nih.gov.
However, the pro-sequence is indispensable for active subtilisin formation. Direct fusion of signal peptides (e.g., E. coli OmpA signal peptide) directly to the mature subtilisin sequence, bypassing the pro-sequence, has been shown to result in inactive protein despite significant production levels (approximately 10% of total cellular protein) nih.gov. Furthermore, expression of pro-subtilisin from Thermus thermophilus HB8 in E. coli Transetta (DE3) yielded active mature-subtilisin through autoproteolysis, contrasting with the production of inactive inclusion bodies when the mature-subtilisin gene was expressed directly nih.gov.
Many this compound constructs, particularly when overexpressed in E. coli, are found in inclusion bodies and require subsequent refolding. For example, His10-prosubtilisin(S221C) from Bacillus subtilis expressed using a pET16B vector in E. coli was purified from inclusion bodies and then refolded via dialysis . Refolding protocols involving decreasing concentrations of denaturants (e.g., urea) and specific buffer compositions (e.g., 10 mM Tris-HCl pH 7.0, 0.5 M (NH4)2SO4, 1 mM CaCl2, 1 mM DTT) have successfully converted pro-subtilisin E into active subtilisin E, achieving approximately 20% conversion under optimal conditions nih.gov. The conversion process was confirmed to be an intramolecular, autoprocessing mechanism nih.gov.
Beyond E. coli, other bacterial hosts, particularly Bacillus subtilis, are extensively utilized for industrial enzyme production due to their capacity for extracellular protein secretion, which simplifies downstream processing researchgate.net. Protease-deficient Bacillus subtilis strains, such as WB600 and WB800-derivatives, are often employed to minimize degradation of recombinant proteins and eliminate background protease activity in assays mdpi.com. This compound YaB from alkalophilic Bacillus strain YaB was secreted into the culture medium of a six protease-deficient Bacillus subtilis strain (WB600) . While the secreted this compound YaB was processed to its mature form by exogenous active subtilisin YaB, the study indicated that the pro-sequence's processing was not essential for its secretion, but rather for its activation .
The development of versatile expression vectors for Bacillus subtilis (e.g., for strain WB800N) has facilitated the secretion of recombinant subtilisin into the culture medium, rather than accumulating intracellularly mdpi.com. In some constructs, native leader sequences of subtilisin were effectively replaced with alternative leader sequences (e.g., LipA and YocH) to enhance secretion mdpi.com.
Here is a summary of expression findings in bacterial hosts:
| Host System | This compound Origin / Type | Key Findings | Reference |
| Escherichia coli | Bacillus subtilis 168 (Pro-subtilisin E) | Secretion of active mature subtilisin E into periplasmic space; pro-sequence essential for activity; direct fusion of OmpA signal peptide to mature subtilisin led to inactive protein. | nih.gov |
| Escherichia coli | Bacillus amyloliquefaciens DC-4 (Pro-subtilisin DFE) | Successfully expressed and processed in soluble fraction as N-terminal Trx fusion, yielding active enzyme. Active enzyme also refolded from inclusion bodies. Pro-peptide essential for proper folding. | nih.gov |
| Escherichia coli | Thermus thermophilus HB8 (Pro-subtilisin) | Expression of pro-subtilisin gene yielded active mature-subtilisin via autoproteolysis; direct expression of mature-subtilisin resulted in inactive inclusion bodies. | nih.gov |
| Escherichia coli | Bacillus subtilis (His10-prosubtilisin(S221C)) | Expressed as inclusion bodies, requiring refolding via dialysis. Refolding conditions (Tris-HCl, (NH4)2SO4, CaCl2, DTT, decreasing urea) converted pro-subtilisin to active form. | nih.gov |
| Bacillus subtilis | Bacillus strain YaB (this compound YaB) | Secreted into culture medium of protease-deficient strain (WB600). Processed to mature form by exogenous active subtilisin YaB; pro-sequence processing not essential for secretion but crucial for activation. | |
| Bacillus subtilis | Recombinant subtilisin (e.g., from Bacillus licheniformis) | Vectors developed for B. subtilis WB800N facilitate secretion to media. Native leader sequences can be replaced with LipA/YocH for enhanced secretion. | uib.nomdpi.com |
Expression in Eukaryotic Systems (e.g., Pichia pastoris, Streptomyces rimosus)
Eukaryotic expression systems offer advantages such as proper protein folding, disulfide bond formation, and post-translational modifications, which are often crucial for the activity and stability of complex proteins.
Pichia pastoris : The methylotrophic yeast Pichia pastoris is a robust and widely used system for heterologous enzyme expression, known for its ability to produce high yields of proteins with correct folding and post-translational modifications, including glycosylation and proteolytic processing abyntek.commdpi.com. It is also cost-effective and scalable for large-scale production due to its capacity for high cell density cultivation in simple media abyntek.com.
A notable consideration when expressing recombinant enzymes in P. pastoris is the potential for contamination by endogenous yeast proteases. A 37-kDa endogenous subtilisin (Sub2) has been identified in P. pastoris culture supernatants, which can contaminate recombinant protein preparations, especially during methanol-induced fermentation nih.govnih.gov. Overexpression of the full-length SUB2 gene can lead to Sub2 concentrations of up to 10 µg/ml in the culture supernatant nih.gov. However, specific mutagenesis of the SUB2 gene can abolish the secretion of this endogenous protease, allowing for the production of purer recombinant proteases using mutant strains like GS115-sub2 nih.gov. P. pastoris utilizes strong and tightly regulated promoters, such as the AOX1 promoter, for high-level protein expression abyntek.commdpi.com.
Streptomyces rimosus : Streptomyces species are well-regarded for their production of natural products and are also utilized as hosts for heterologous expression, particularly for enzymes from other thermophilic organisms researchgate.netmdpi.com. Successful production of active extracellular pernisine, a subtilisin-like protease derived from Aeropyrum pernix, has been achieved in Streptomyces rimosus through the heterologous expression of a codon-optimized gene researchgate.net.
To ensure efficient secretion and activity, strategies include fusing the S. rimosus protease's srT signal sequence to the target protease. Furthermore, the direct fusion of the srT functional cleavage site motif to the core protease sequence can promote correct processing and folding, bypassing the need for the proregion in some cases researchgate.net. The ability to produce active extracellular enzymes in S. rimosus significantly streamlines downstream processing by eliminating the need for cell lysis and initial activation steps researchgate.net. This demonstrates S. rimosus's utility as an attractive host for industrial production of recombinant proteins, especially those originating from thermophilic sources researchgate.net.
Comparative Analysis and Broader Implications of Prosubtilisin Maturation
Prosubtilisin as a Paradigm for Intramolecular Chaperone-Dependent Folding in Other Proteases
This compound stands as a quintessential paradigm for intramolecular chaperone (IMC)-dependent protein folding, a mechanism in which an N-terminal propeptide is essential for the correct folding of the mature enzyme researchgate.netoup.comnih.govpakbs.orgnih.govscirp.orgsimtk.orgnih.govnih.gov. This propeptide, typically comprising 77 amino acid residues in subtilisin E, functions as an internal catalyst that guides the polypeptide chain through a specific folding pathway researchgate.netoup.comnih.govnih.govnih.gov. The propeptide is encoded within the same gene as the mature enzyme but is not part of the final active structure; it is typically removed post-folding through an autoproteolytic process researchgate.netoup.comnih.govnih.gov.
Detailed research findings illustrate the mechanistic elegance of this process. For instance, the folding of pro-Subtilisin E (Pro-SbtE) initiates with a rapid hydrophobic collapse, leading to the formation of a molten globule-like intermediate researchgate.netscirp.org. The propeptide plays a crucial role by stabilizing both this transient intermediate and the native state, thermodynamically expediting the initial stages of folding researchgate.netscirp.org. Studies have shown that the propeptide, though itself intrinsically unstructured in isolation, adopts a defined structure upon binding to the catalytic domain, facilitating the folding of the latter nih.govscirp.org.
The critical role of specific residues within the propeptide has been elucidated through mutagenesis studies. For example, in nattokinase, a member of the subtilisin family, point mutations in conserved regions of its propeptide, specifically Tyr10, Gly13, Gly34, and Gly35, were found to be essential for precursor folding and subsequent enzymatic activity oup.com. These findings highlight the propeptide's function as a template, imparting structural information to the subtilisin domain oup.com. Mutations in the propeptide, even if not in the functional domain, can lead to an "altered" enzymatically active conformation of the mature subtilisin with different properties, a phenomenon termed "protein memory" nih.gov. This underscores the propeptide's profound influence on the final folded state and functional characteristics of the enzyme nih.gov.
Beyond bacterial subtilisins (B1170691), this IMC-dependent folding mechanism is widespread across various proteases. Alpha-lytic protease, another well-studied example, requires its propeptide to convert its molten globule state into the active conformation simtk.org. Similarly, the folding of Tk0076, a subtilisin-like serine protease from Thermococcus kodakaraensis, is facilitated by its propeptide, which is essential for the mature protein to achieve a soluble and properly folded form pakbs.org. The commonality of this folding strategy suggests its evolutionary efficiency and necessity for the correct maturation of these important enzymes.
Comparison with Proprotein Convertases (PCs) and their Activation Mechanisms
The principles observed in this compound maturation are strikingly analogous to those governing the activation of proprotein convertases (PCs), a family of eukaryotic serine proteases that includes furin, PC1/3, PC4, PC5/6, PC7, and PCSK9 researchgate.netscirp.orgfrontiersin.orgmdpi.comresearchgate.net. PCs are evolutionarily related to bacterial subtilisins and are likewise synthesized as zymogens, featuring N-terminal propeptides that function as dedicated intramolecular chaperones researchgate.netnih.govscirp.orgfrontiersin.orgmdpi.com. These propeptides are crucial for facilitating the correct folding of the catalytic domain and for regulating the precise activation of the cognate protease researchgate.netnih.govscirp.orgmdpi.com.
The maturation pathway for both this compound and PCs generally involves a conserved three-stage process: (i) propeptide-mediated folding of the catalytic domain, (ii) autoprocessing (cleavage) of the peptide bond between the propeptide and the mature enzyme, and (iii) subsequent release or degradation of the propeptide, which leads to the activation of the enzyme researchgate.netoup.comnih.govscirp.org.
Despite these fundamental similarities, notable differences exist in the activation mechanisms, particularly in their regulation and fate of the propeptide:
Spatiotemporal Regulation: Eukaryotic PCs often exhibit sophisticated spatiotemporal regulation of their activation, adapting to specific cellular compartments and environmental cues. For example, furin's propeptide contains a histidine residue (His69) that acts as a pH sensor, regulating its activation in the mildly acidic environment of the trans-Golgi network researchgate.netnih.govfrontiersin.orgfrontiersin.org. This allows for precise control of enzyme activity in different cellular locations, a level of regulatory complexity not typically observed in bacterial subtilisins scirp.org.
Propeptide Retention: While the propeptide of bacterial subtilisins is typically degraded after folding and autoprocessing to unleash the enzyme's activity researchgate.netoup.comnih.govnih.gov, some eukaryotic proteases exhibit variations. For instance, in certain pancreatic serine proteases like chymotrypsinogen and proelastase 2, the propeptide remains covalently attached to the active enzyme via a disulfide bridge acs.orgnih.govacs.org. This retained propeptide can provide additional conformational stability to both the zymogen and the mature enzyme, suggesting a distinct evolutionary strategy where the propeptide's role extends beyond folding assistance acs.orgnih.gov.
Active Intermediates: A unique feature is seen in the proprotein convertase subtilisin kexin isozyme 1 (SKI-1)/site 1 protease (S1P), where incompletely matured intermediates, still retaining fragments of their prodomain, are catalytically active nih.govresearchgate.net. This contrasts with most other zymogen PCs where the prodomain typically needs to be excised for full activity, highlighting a divergence in activation strategies nih.govresearchgate.net.
The comparison of this compound with PCs emphasizes the evolutionary adaptation of a common folding principle to diverse physiological roles and regulatory demands across prokaryotic and eukaryotic life forms.
Evolutionary Perspectives on Zymogen Activation and Propeptide Function
The widespread occurrence of propeptides as intramolecular chaperones and their integral role in zymogen activation across diverse organisms underscores a deeply conserved evolutionary strategy researchgate.netpakbs.orgnih.govacs.orgbibliotekanauki.pl. This suggests that the requirement for a propeptide to facilitate proper folding and ensure regulated activation emerged early in protein evolution and has been maintained due to its critical functional advantages.
The dual functionality of propeptides – acting as both folding aids and potent inhibitors of their cognate mature domains – is a cornerstone of this evolutionary success nih.govsimtk.orgasm.org. By binding to the active site and preventing premature activity, the propeptide ensures that the enzyme remains inactive until it reaches its appropriate cellular compartment or receives the necessary activation signals nih.govasm.org. This precisely controlled activation prevents cellular damage that could result from uncontrolled proteolytic activity.
The concept of "autotomic" behavior, where the propeptide, upon completing its chaperone function, transitions into an independent domain that is readily eliminated, represents an efficient design principle nih.gov. This ensures that the propeptide does not interfere with the mature enzyme's function post-folding, highlighting an elegant mechanism for uncoupling folding from the final functional state nih.gov.
Evolutionary pressures have led to variations in how propeptides are processed and how zymogens are activated, reflecting adaptations to specific biological contexts:
Diverse Processing Mechanisms: While subtilisin propeptides are often degraded researchgate.netoup.comnih.gov, other proteases, like some pancreatic serine proteases, retain their propeptides, sometimes through disulfide linkages, for enhanced stability acs.orgnih.govacs.org. This diversity in processing mechanisms illustrates the fine-tuning of zymogen maturation during evolution to suit distinct physiological requirements.
Shift from Intra- to Intermolecular Activation: In some cases, the activation mechanism has evolved from a purely intramolecular process (autoprocessing) to one involving external proteases. For instance, in trypsinogen (B12293085), while autoactivation via specific propeptide residues (ArgP1 or LysP1) exists, vertebrates evolved acidic residues in the propeptide that allow recognition by enterokinase, an external duodenal serine protease nih.gov. This shift provides an additional layer of control, linking activation to specific physiological signals in the digestive system nih.gov.
Molten Globule State Conservation: The involvement of a molten globule intermediate in zymogen folding and activation, as seen in this compound and other proteases, appears to be an evolutionarily conserved feature researchgate.netscirp.orgsimtk.orgbibliotekanauki.pl. This kinetically trapped intermediate serves as a common precursor state that requires the chaperone activity of the propeptide to transition to the native, active conformation scirp.org.
These evolutionary trajectories underscore the adaptability and fundamental importance of propeptide-mediated folding and zymogen activation in maintaining cellular and organismal homeostasis.
Insights into General Principles of Protein Folding and Assembly
The detailed characterization of this compound maturation has made it a crucial model system for deciphering universal principles of protein folding and assembly scirp.orgsimtk.orgnih.gov. The insights gained extend beyond proteases, contributing to the broader understanding of how polypeptides acquire their intricate three-dimensional structures.
Key principles elucidated through this compound studies include:
Hydrophobic Collapse as a Folding Initiator: Studies on Pro-SbtE demonstrate that protein folding often begins with a rapid hydrophobic collapse, leading to the formation of a partially structured molten globule-like intermediate researchgate.netscirp.org. This initial collapse sets the stage for the subsequent acquisition of tertiary structure.
Chaperone-Mediated Energy Landscape Modulation: The propeptide of subtilisin E effectively acts as a single-turnover catalyst, dramatically lowering the high-energy barrier that separates the molten globule intermediate from the kinetically-trapped native state of the mature enzyme scirp.org. This catalytic effect can accelerate the conversion by a factor of approximately 10^6, demonstrating how chaperones sculpt the protein folding energy landscape to ensure efficient and precise folding scirp.org. The IMC achieves this by thermodynamically stabilizing both early folding intermediates and the native state researchgate.netscirp.org.
Uncoupling of Folding and Activation: The tight association of the IMC with the protease during folding, followed by its controlled degradation, is essential for uncoupling the folding process from the subsequent release of enzymatic activity scirp.org. This ensures that the enzyme is activated only after proper folding is complete, minimizing the risk of misfolded or prematurely active enzymes scirp.org.
Regulation by Environmental Factors: The degradation and release of the propeptide allow for facile regulation of protease activation by exogenous signals such as changes in pH and salt concentration scirp.org. This highlights how the folding and maturation pathway is intricately linked to environmental cues, enabling cellular responsiveness.
"Protein Memory" and Conformation Determinism: Perhaps one of the most profound insights is the concept of "protein memory" nih.gov. Research on subtilisin has shown that an identical polypeptide sequence can fold into an "altered" enzymatically active conformation if folded in the presence of a mutated intramolecular chaperone nih.gov. These altered forms exhibit distinct properties (e.g., secondary structure, thermostability, substrate specificity) and maintain a "memory" of the folding process, preferentially binding to their cognate mutated chaperones nih.gov. This finding challenges the simplistic view that protein sequence solely dictates its final structure and emphasizes the critical role of the folding environment, particularly the IMC, in determining the precise native state and functional characteristics.
The study of this compound continues to offer invaluable contributions to the fundamental understanding of protein folding, revealing the complex interplay between sequence, chaperone assistance, and environmental factors in achieving functional protein states.
Methodological Approaches in Prosubtilisin Research
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Conformational Analysis
Spectroscopic methods are instrumental in probing the conformational changes of prosubtilisin during folding, unfolding, and maturation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to monitor changes in the secondary structure of this compound. Far-UV CD spectra (190-260 nm) provide information on α-helix and β-sheet content. For instance, studies on this compound E (Pro-SbtE) have utilized changes in CD ellipticity at 222 nm and 225 nm to monitor the acquisition of secondary structure during folding kinetics scirp.org. This compound BPN' also exhibits similar near- and far-UV CD spectra to native subtilisin, indicating comparable secondary structure nih.govscispace.com. CD measurements can also reveal the stability of the precursor against denaturants like urea, although a folded baseline may not always be observed at low denaturant concentrations scispace.com.
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence spectroscopy is employed to observe tertiary structure formation and changes in the local environment of tryptophan residues. The rapid formation of the hydrophobic core of Pro-SbtE, indicative of tertiary structure acquisition, has been monitored by changes in intrinsic tryptophan fluorescence using an excitation wavelength of 295 nm scirp.org. Extrinsic fluorescence, using dyes like 1-anilino 8-napthalene sulphonic acid (ANS), can also be used to track hydrophobic collapse. An increase in fluorescence of ANS in the presence of Pro-SbtE reflects the rapid formation of its hydrophobic core scirp.org. Mutations, such as those involving tryptophan residues (Trp106, Trp113, Trp241) in subtilisin E, have been studied using fluorescence spectroscopy to assess their impact on propeptide processing, enzymatic activity, and stability nih.gov. Mutations affecting the propeptide, like Y10A, G13A, G34A, and G35A in nattokinase propeptide, can lead to a blue shift in fluorescence maxima and a decrease in intensity, indicating altered protein conformation oup.com.
Biochemical Assays for Enzyme Activity and Kinetics (e.g., Azocasein (B1165720) Assays, p-nitroanilide substrates)
Biochemical assays are critical for quantifying the enzymatic activity of mature subtilisin derived from this compound and for characterizing the kinetics of its activation and inhibition.
Azocasein Assays: Azocasein is a commonly used substrate for measuring the general proteolytic activity of subtilisin. The assay involves incubating the enzyme with azocasein, followed by precipitation of undigested protein with trichloroacetic acid (TCA) and measuring the absorbance of the soluble colored product (azopeptides) at wavelengths such as 335 nm or 440 nm pakbs.orgoup.comnih.govasm.orgtandfonline.com. This method is used to determine the specific activity of the enzyme and to monitor the completion of maturation, often in conjunction with gel electrophoresis nih.gov. For instance, a reaction mixture typically consists of azocasein solution, enzyme, and Tris-HCl buffer at an appropriate pH (e.g., pH 8.0 or 7.5) and temperature (e.g., 80°C or 95°C) pakbs.orgoup.comasm.org.
p-nitroanilide substrates: Synthetic p-nitroanilide substrates, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), are widely used for precise kinetic analyses of subtilisin activity due to the spectrophotometric detection of the released p-nitroaniline (pNA) product at 405 nm or 410 nm scirp.orgasm.orgeuropa.euasm.orgoup.comoup.com. One protease unit (NFP) is often defined as the amount of enzyme that releases 1 µmol of p-nitroaniline from 1 mM substrate per minute under specific conditions (e.g., pH 9.0 and 37°C) europa.eu. These assays are used to determine kinetic parameters like K and k asm.orgoup.com. For example, the kinetic constants of Thermococcus kodakaraensis mature subtilisin (Tk-mat-subtilisin*) with Suc-AAPF-pNA at 20°C were K = 4.0 ± 0.5 mM and k = 26 ± 3.0 s⁻¹, while at 80°C, they were K = 8.0 ± 1.0 mM and k = 290 ± 35 s⁻¹ asm.org. Studies have also explored the inhibitory effects of propeptides on subtilisin using these substrates, measuring changes in UV absorbance over time oup.comnih.gov.
Gel Electrophoresis-Based Analysis (e.g., SDS-PAGE, Zymography) for Processing Monitoring
Gel electrophoresis techniques are essential for visualizing and monitoring the autoprocessing and degradation of this compound and its propeptide.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE is used to separate proteins based on their molecular weight, allowing for the visualization of the this compound precursor, the mature subtilisin, and the cleaved propeptide scirp.orgnih.govasm.orgresearchgate.netjmb.or.kr. Quantitative SDS-PAGE with gel-scanning densitometry is often employed to monitor the kinetics of autoprocessing and to quantify the relative amounts of precursor and mature protein over time scirp.orgnih.govasm.orgresearchgate.net. For example, the autoprocessing of T. kodakaraensis pro-subtilisin at 80°C has been analyzed by 15% Tricine-SDS-PAGE researchgate.net. Studies on Bacillus subtilis this compound E have used SDS-PAGE to examine propeptide processing after refolding nih.gov. SDS-PAGE is also used to verify protein purity during purification steps oup.com.
Zymography: Zymography, particularly gelatin zymography or fibrin (B1330869) zymography, involves casting a substrate (e.g., gelatin or fibrinogen) into the polyacrylamide gel matrix. After electrophoresis, the gel is washed to remove SDS and incubated in an appropriate buffer to allow protein refolding and activity. Protease activity is visualized as clear zones against a stained background, indicating substrate hydrolysis tandfonline.comasm.orgasm.orgjmb.or.kr. This technique can differentiate between active and inactive forms of subtilisin and can be used to confirm the activity of processed mature enzyme asm.orgasm.org. For instance, SDS-PAGE with 0.1% gelatin has been used to detect active T. kodakaraensis subtilisin, where clear zones represent protease bands asm.org.
Protein Purification and Refolding Strategies
Effective purification and refolding strategies are crucial for obtaining functional this compound and its mature form for detailed characterization.
Expression and Purification: this compound and its variants are often expressed recombinantly, frequently in Escherichia coli, where they may accumulate as inactive inclusion bodies due to misfolding asm.org. Following cell lysis, these inclusion bodies are isolated, and the denatured protein is solubilized, typically in strong denaturants like 6 M guanidine-HCl scirp.orgnih.gov.
Refolding: Refolding is initiated by rapidly diluting the denatured this compound into a renaturing buffer, which often contains specific salts (e.g., (NH₄)₂SO₄, CaCl₂), pH buffers (e.g., MES-NaOH, Tris-HCl), and sometimes additives like glycerol (B35011) or DTT, at controlled temperatures scirp.orgnih.govnih.gov. The process can be intramolecular, where the pro-sequence guides the folding of the catalytic domain within the same polypeptide chain, or intermolecular, where an exogenously added pro-sequence aids in the refolding of an inactive mature protein nih.govnih.gov. Refolding kinetics are monitored by spectroscopic techniques (CD, fluorescence) and biochemical assays to assess the formation of native secondary and tertiary structures and the recovery of enzymatic activity scirp.orgnih.gov. Studies have shown that refolding can be accelerated by mutations in the propeptide that promote tertiary structure formation nih.gov. For example, His10-prosubtilisin(S221C) has been refolded from inclusion bodies via dialysis into a buffer containing 10 mM Tris-HCl (pH 7.0), 0.5 M (NH₄)₂SO₄, 1 mM CaCl₂, and 1 mM DTT at 25°C .
Genetic Manipulation and Recombinant DNA Techniques
Genetic manipulation and recombinant DNA techniques are fundamental for producing this compound and its mutants, enabling studies on the function of specific residues and domains.
Gene Cloning and Expression: The gene encoding this compound is cloned into expression vectors (e.g., pET vectors) and transformed into host organisms, typically Escherichia coli or Bacillus subtilis strains, for high-level protein production asm.orgresearchgate.netresearchgate.net. The choice of host strain and promoter system (e.g., IPTG-inducible spac-1 promoter) can significantly impact expression levels and solubility researchgate.net.
Site-Directed Mutagenesis: Site-directed mutagenesis is extensively used to introduce specific amino acid substitutions in the pro-sequence or the mature domain of this compound to investigate the roles of individual residues in folding, processing, and activity nih.govoup.comnih.govresearchgate.netoup.comd-nb.info. For example, mutations at the active site (e.g., Ser221 to Ala or Cys) are often introduced to create proteolytically inactive this compound variants, allowing the study of folding and propeptide-protease complex formation without immediate autoprocessing scirp.orgnih.govnih.gov. Mutagenesis can also be employed to alter substrate specificity or enhance catalytic activity oup.comresearchgate.net.
Random Mutagenesis: Localized random mutagenesis, often using PCR with Taq DNA polymerase, is employed to identify critical regions or residues in the pro-sequence that are essential for proper folding and protease production oup.comnih.gov. This approach allows for the generation of a variety of amino acid substitutions within defined regions of the gene, aiding in the discovery of novel functional insights nih.gov.
Structural Determination Techniques (e.g., X-ray Crystallography of the Pro-domain-Protease Complex)
Structural determination techniques, especially X-ray crystallography, provide atomic-level insights into the architecture of this compound and its complexes, revealing the specific interactions crucial for folding and activity.
X-ray Crystallography: X-ray crystallography has been pivotal in revealing the three-dimensional structures of mature subtilisin and its complexes with the pro-domain. The structure of the subtilisin-pro-domain complex (e.g., subtilisin BPN' prosegment complexed with a mutant subtilisin BPN') shows how the pro-domain interacts with the mature enzyme nih.govresearchgate.netrcsb.org. For example, the C-terminus of the pro-domain is lodged in a crevice at the protease active site, with a key tyrosine residue (e.g., Y77 in pro-BPN') forming extensive hydrogen bonds with the catalytic active site histidine (e.g., His64) in a substrate-like manner oup.comresearchgate.net. These structures demonstrate that the pro-region often folds into a compact domain, typically with four-stranded antiparallel β-sheets and two α-helices, highlighting its role as an intramolecular chaperone and temporary inhibitor oup.comoup.com. Structures of specific maturation intermediates (e.g., Stage II: Pro-S221C-SbtE complex) have been solved, providing insights into the conformational changes during the maturation pathway scirp.org. The PDB database (e.g., entry 3CNQ for this compound substrate complex of subtilisin SUBT_BACAM) serves as a repository for these valuable structural data rcsb.org.
Future Directions in Prosubtilisin Research
Elucidating Unresolved Aspects of the Folding Energy Landscape
The folding of prosubtilisin is a complex process mediated by its pro-domain acting as an intramolecular chaperone scirp.orgscirp.orgscnu.edu.cnsimtk.org. Research indicates that this compound E folding initiates with a rapid hydrophobic collapse, forming a molten globule-like intermediate scirp.orgresearchgate.netscirp.org. The IMC domain then stabilizes this intermediate and the final native state, thermodynamically accelerating the initial folding stages scirp.orgscirp.org. Despite these insights, a comprehensive understanding of the entire folding energy landscape, including all transient states and the precise kinetic barriers, is still developing.
Future research should focus on:
High-resolution structural and kinetic characterization of fleeting intermediates: While the molten globule state is well-documented, the atomic-level structures and dynamics of earlier, less stable intermediates remain largely uncharacterized scirp.orgresearchgate.netnih.gov. Advanced techniques such as time-resolved X-ray crystallography, cryo-electron microscopy (cryo-EM) with rapid freezing, and single-molecule fluorescence spectroscopy could capture these transient structures.
Deciphering the impact of kinetic traps and folding barriers: The mature subtilisin often exists in a kinetically trapped, highly stable native state, separated from the unfolded state by significant energy barriers scirp.orgacs.orgnih.gov. Further studies are needed to delineate the physical nature of these barriers, including the contributions of proline isomerization and the late formation of critical metal-binding sites, which can lead to slow folding rates acs.orgjst.go.jp.
Comparative energy landscape analysis across diverse this compound homologs: Prosubtilisins from different organisms, such as mesophilic Bacillus subtilis (e.g., subtilisin E, SbtE) and hyperthermophilic archaea (e.g., Thermococcus kodakaraensis subtilisin), exhibit distinct pro-domain functions and folding mechanisms researchgate.netnih.govasm.org. While mesophilic propeptides acquire ordered structure upon binding their cognate subtilisin domain, hyperthermophilic propeptides can fold independently researchgate.net. Future comparative studies will illuminate how variations in primary sequence influence the conformational dynamics and energy landscapes, offering fundamental insights into evolutionary adaptation and protein design nih.gov.
Table 1 summarizes key folding characteristics and challenges.
Table 1: Key Folding Characteristics and Challenges in this compound Research
| Aspect of Folding | Observed Characteristics | Unresolved Challenges |
| Initial Collapse | Rapid hydrophobic collapse precedes tertiary structure acquisition scirp.orgresearchgate.netscirp.org. Forms a molten globule-like intermediate scirp.orgresearchgate.netnih.gov. | Detailed structural characterization of the earliest, most transient intermediates. Understanding the factors governing the heterogeneity of conformational states during initial collapse. |
| Pro-domain Role | Functions as an intramolecular chaperone (IMC), stabilizing folding intermediates and the native state scirp.orgscirp.orgscnu.edu.cnsimtk.org. Accelerates initial folding steps thermodynamically scirp.orgscirp.org. | Precise mechanistic details of IMC-mediated stabilization. How the IMC reduces activation energies of specific folding steps. Divergent roles and mechanisms of IMCs from diverse organisms (e.g., mesophilic vs. hyperthermophilic). |
| Kinetic Barriers | Mature subtilisin is kinetically stable, trapped in a local energy minimum by a high barrier to unfolding scirp.orgacs.orgnih.gov. | Elucidation of the specific amino acid interactions and structural rearrangements responsible for high kinetic barriers. Role of rate-limiting proline isomerization and metal ion incorporation in kinetic control acs.org. |
| Calcium Ions | Can stabilize the protease domain, but folding and autoprocessing may occur independently of Ca²⁺ jst.go.jpasm.org. Stabilizing effect observed after autoprocessing jst.go.jp. | Full understanding of the interplay between Ca²⁺ binding, pro-domain dissociation, and final structural stabilization. |
Advanced Protein Engineering for Novel this compound Variants
Protein engineering has been instrumental in modifying subtilisin properties, such as thermostability, catalytic activity, and substrate specificity researchgate.netoup.comnih.gov. Directed evolution, in particular, has successfully generated this compound variants with enhanced properties, for example, converting Bacillus subtilis subtilisin E into a functional equivalent of the more thermostable thermitase with only a few amino acid substitutions oup.comcaltech.edu.
Future advancements in protein engineering of this compound should explore:
Computational design for enhanced folding and stability: Integrating de novo protein design principles with machine learning algorithms could enable the rational design of pro-domains that confer superior folding efficiency, increased catalytic activity, or altered stability profiles to the mature enzyme. This could include designing pro-domains that regulate the enzyme's activity in specific environmental conditions (e.g., pH, temperature) asm.org.
Engineering for modified pro-domain functions: Beyond acting as a chaperone and inhibitor, the pro-domain's functions could be engineered. For example, designing pro-domains that facilitate specific protein-protein interactions, direct cellular localization, or enable inducible activation in vivo could broaden this compound's utility in biotechnology and therapeutics asm.org.
Development of fusion proteins and conjugates: this compound can be engineered into fusion proteins to confer new functionalities, as demonstrated by the fusion of this compound E with an elastin-like polymer for controlled hydrolysis applications nih.gov. Future work could explore fusions with targeting moieties for specific cellular delivery, or with recognition elements for biosensing applications.
High-throughput screening and selection technologies: To explore the vast sequence space of this compound variants, novel high-throughput screening and selection methods are needed. These could involve microfluidics, phage display, or droplet-based assays coupled with quantitative activity measurements, enabling the rapid identification of variants with desired traits.
Detailed Characterization of Pro-domain Dynamics and Interactions
The pro-domain's role extends beyond merely assisting folding; it also acts as a potent inhibitor of the mature enzyme researchgate.netasm.orgasm.org. The dynamic interaction between the pro-domain and the catalytic domain is critical for regulated activation.
Future research should focus on:
Real-time dynamics using advanced biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize the dynamics of the natively unfolded pro-peptide of subtilisin, showing sensitivity to pH changes and correlated motions nih.govresearchgate.net. Future NMR studies, including those focused on protein complexes and domain motions, will be crucial to understand the conformational changes of the pro-domain and its interaction interface with the protease during the entire maturation process researchgate.netiupac.orgnih.gov. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can further reveal changes in solvent accessibility and dynamics upon pro-domain binding and release.
Mapping interaction networks and allosteric effects: Detailed studies are needed to identify all key residues and intermolecular contacts involved in the pro-domain's chaperone and inhibitory functions oup.comnih.gov. Understanding how these interactions transmit allosteric signals that influence the catalytic domain's activity and stability is a key area for future investigation. This includes exploring how the pro-domain might influence the structure and dynamics of the catalytic site indirectly.
Investigating the structural basis of diverse pro-domain behaviors: As noted earlier, pro-domains from different species can exhibit varied folding pathways (e.g., independent vs. chaperone-dependent folding of the pro-domain itself) researchgate.net. Elucidating the structural determinants responsible for these differences will provide deeper insights into pro-domain evolution and function.
Exploring this compound's Role in Specific Physiological Contexts of Producer Organisms
While this compound is extensively studied as a model for protein folding, its specific physiological roles within its producer organisms, particularly Bacillus subtilis and other bacteria, warrant more in-depth investigation.
Future research directions include:
Regulation within cellular secretion pathways: this compound, as a secreted protease, navigates the bacterial secretion machinery asm.org. Understanding how its folding, autoprocessing, and secretion are coordinated and regulated in vivo within the complex cellular environment is crucial researchgate.net. This includes studying the interplay with other cellular components and quality control mechanisms.
Identification of specific substrates and biological functions: Although bacterial subtilases are known as scavenging proteases, their precise physiological substrates in vivo and their contribution to specific biological processes (e.g., nutrient acquisition, biofilm formation, stress response, cell wall synthesis) are still being fully elucidated researchgate.netcardiff.ac.uk. Using advanced proteomic approaches to identify physiological substrates and genetic approaches to analyze phenotypes in knockout or overexpression strains could provide critical answers.
Interactions with other cellular components and systems: this compound maturation and activity might be influenced by, or in turn influence, other cellular systems, such as regulatory networks, metabolic pathways, or even the cell wall integrity. Investigating these broader systemic interactions could uncover novel physiological roles.
Development of New Methodologies for Studying Proenzyme Activation in Complex Biological Systems
The activation of this compound from its inactive zymogen form to the active protease is a tightly regulated event, often involving autoproteolysis and subsequent degradation of the pro-domain nih.govscnu.edu.cnasm.orgresearchgate.net. Studying this activation in complex biological settings poses methodological challenges.
Future methodological advancements should include:
Single-molecule approaches for activation kinetics: Developing and applying single-molecule techniques, such as single-molecule FRET (Förster Resonance Energy Transfer) or optical tweezers, could provide unprecedented resolution into the individual steps and conformational changes occurring during this compound activation in vitro and potentially in vivo. This would allow for the observation of rare intermediates or alternative activation pathways.
High-resolution mass spectrometry for in vivo processing: Advanced mass spectrometry techniques, including quantitative proteomics and native mass spectrometry, can be utilized to identify and quantify this compound forms (precursor, intermediates, mature) in complex cellular lysates or secretomes under various physiological conditions, providing a direct snapshot of in vivo processing and activation portlandpress.com.
Development of biosensors for real-time activation monitoring: Designing genetically encoded or synthetic biosensors that respond specifically to this compound activation could enable real-time, spatiotemporal monitoring of its activity within living cells or defined biological systems. This would allow for the study of activation dynamics in response to physiological stimuli nih.gov.
Integration of computational modeling with experimental data: Combining molecular dynamics simulations and other computational modeling approaches with experimental data (e.g., NMR, cryo-EM, mass spectrometry) will be crucial for building comprehensive models of this compound activation, predicting effects of mutations, and guiding experimental design.
Q & A
Basic Research Questions
Q. What are the key structural features of prosubtilisin critical for its role as a precursor to subtilisin?
- Methodological Answer : this compound’s structure includes a propeptide region and a mature subtilisin domain. The propeptide stabilizes the immature enzyme by forming a hydrophobic interface between two α-helices (mature region) and a β-strand (propeptide), facilitating a "molten globule"-like intermediate during folding . To validate these features:
- Use size exclusion chromatography to confirm dimer formation (observed in this compound-S221A mutants) .
- Employ circular dichroism (CD) or NMR spectroscopy to analyze secondary structure dynamics during folding .
- Data Table :
Q. How does the propeptide region contribute to the folding of mature subtilisin?
- Methodological Answer : The propeptide acts as an intermolecular template for folding.
- Design propeptide deletion mutants and compare folding efficiency with wild-type this compound using kinetic assays .
- Use competition assays (e.g., chymotrypsin inhibitor 2) to assess propeptide-subtilisin binding affinity (Ki = 1.0–3.0 × 10⁻⁹ M) .
Advanced Research Questions
Q. What experimental strategies are optimal for resolving conflicting findings on this compound's folding pathway (e.g., intermolecular vs. intramolecular mechanisms)?
- Methodological Answer : Contradictions arise from differences in experimental conditions (e.g., in vitro refolding vs. in vivo processing). To address this:
- Replicate in-trans refolding assays using purified propeptide and mature subtilisin to test intermolecular templating .
- Apply single-turnover kinetics to distinguish between catalytic roles of the propeptide and its degradation products .
- Use cross-linking mass spectrometry to map transient interactions during folding .
- Data Table :
Q. How can researchers design mutagenesis studies to validate the intermolecular interactions in this compound dimerization?
- Methodological Answer :
- Target residues in the α-helix (mature region) and β-strand (propeptide) for alanine scanning mutagenesis to disrupt hydrophobic interfaces .
- Use surface plasmon resonance (SPR) to quantify binding affinity changes in mutants .
- Combine molecular dynamics simulations with experimental data to predict destabilization effects .
Methodological Guidelines for Reproducibility
- Follow NIH preclinical guidelines for reporting experimental conditions (e.g., buffer composition, temperature) to ensure reproducibility .
- Include supplementary data (e.g., raw CD spectra, HPLC chromatograms) to enhance transparency .
- For structural studies, provide deposition IDs for publicly available crystallography or NMR data .
Key Literature Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
